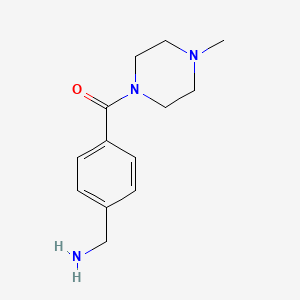

4-(4-Methylpiperazinocarbonyl)benzylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(aminomethyl)phenyl]-(4-methylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)13(17)12-4-2-11(10-14)3-5-12/h2-5H,6-10,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWBSRIFTHJGMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 4 Methylpiperazinocarbonyl Benzylamine and Its Analogues

Classical and Contemporary Approaches to Amine and Amide Bond Formation

The construction of the 4-(4-methylpiperazinocarbonyl)benzylamine scaffold relies on well-established yet versatile reactions in organic synthesis. These methods provide reliable pathways to the key structural motifs of the molecule: the benzylamine (B48309) unit and the piperazine (B1678402) carboxamide group.

Reductive Amination Strategies for Benzylamine Moieties

Reductive amination is a cornerstone of amine synthesis, offering a direct route to the benzylamine portion of the target molecule. This method typically involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. In the context of synthesizing this compound, a key intermediate would be 4-(4-methylpiperazin-1-yl)benzaldehyde. The reductive amination of this aldehyde with a suitable ammonia (B1221849) source would yield the desired benzylamine.

The Leuckart-Wallach reaction, a specific type of reductive amination using formic acid or its derivatives as both the reducing agent and the amine source (in the form of formamide (B127407) or ammonium (B1175870) formate), represents a classic one-pot method for this transformation. mdpi.comgoogle.com Modern variations of this reaction can be accelerated using microwave irradiation, significantly reducing reaction times. mdpi.com A range of reducing agents can be employed in reductive amination, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation over metal catalysts like nickel or palladium. mdpi.comnih.gov For instance, Ni-based catalysts have been shown to be effective for the reductive amination of various aldehydes, including aromatic ones, under mild conditions. nih.gov

A comparative study on reductive amination using different linkers for solid-phase synthesis highlighted that the choice of reaction conditions (one-step vs. two-step process) can significantly impact the purity of the final product. 5z.com For example, a one-step process with benzylamine as the amine source can lead to high purity products. 5z.com

Carboxyl Group Activation and Amido Group Formation Techniques

The formation of the amide bond between a benzoic acid derivative and N-methylpiperazine is a critical step in the synthesis of the target compound. This transformation is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the secondary amine of the piperazine ring.

Commonly used coupling reagents for this purpose include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.netresearchgate.net The general principle involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. researchgate.net

The synthesis of various piperazine-based benzamide (B126) derivatives has been reported using EDCI as the coupling agent. researchgate.netnih.gov For instance, the coupling of hippuric acid with arylsulfonylpiperazines was successfully achieved using this method. researchgate.net Another approach involves the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with N-methylpiperazine. This method is highly effective but can be sensitive to other functional groups in the molecule. tandfonline.com

The table below summarizes some common coupling agents used in amide bond formation.

| Coupling Reagent | Abbreviation | Activating Additive (Example) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDCI | 1-Hydroxybenzotriazole (HOBt) |

| N,N'-Dicyclohexylcarbodiimide | DCC | 1-Hydroxybenzotriazole (HOBt) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | - |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | - |

These methods have been successfully applied in the synthesis of a wide range of complex molecules containing the piperazine amide moiety. nih.gov

Gabriel Synthesis Adaptations for Benzylamine Derivatives

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, including benzylamines, while avoiding the over-alkylation often seen in direct alkylation with ammonia. This method utilizes potassium phthalimide (B116566) as an ammonia surrogate.

The synthesis would begin with the reaction of potassium phthalimide with a suitable 4-(halomethyl)benzoyl derivative, such as 4-(chloromethyl)benzoyl chloride. The subsequent step would involve the reaction of the resulting N-substituted phthalimide with N-methylpiperazine to form the amide bond. Finally, the phthalimide protecting group is removed, typically by hydrazinolysis with hydrazine (B178648) hydrate, to liberate the primary benzylamine and yield the target compound. nih.gov

While direct application of the Gabriel synthesis to this compound is not extensively documented, the principles of the reaction are well-suited for the construction of the benzylamine functionality in a controlled manner.

Advanced and Green Chemistry Syntheses

One-Pot Reaction Protocols

For example, a one-pot procedure could be designed where the initial coupling of a 4-formylbenzoic acid with N-methylpiperazine is followed by an in-situ reductive amination to form the benzylamine. This would eliminate the need to isolate the intermediate aldehyde. One-pot syntheses of various heterocyclic compounds, including piperazine derivatives, have been reported, demonstrating the feasibility of such strategies. nih.govrasayanjournal.co.in A patent describes a one-pot synthesis of monosubstituted piperazine derivatives, highlighting the efficiency of these methods. nih.gov

Environmentally Benign Media in Synthetic Pathways

The use of green solvents and reaction media is a key principle of green chemistry. Water, ionic liquids, and deep eutectic solvents are increasingly being explored as alternatives to volatile and often toxic organic solvents.

For the synthesis of the target molecule, the amide formation step could potentially be carried out in an aqueous medium or using a recyclable catalyst. For the reductive amination step, catalytic transfer hydrogenation using a benign hydrogen donor like isopropanol (B130326) or formic acid is a greener alternative to using high-pressure hydrogen gas. nih.gov The use of aqueous ammonia in reductive amination also presents a more environmentally friendly option. nih.gov

Furthermore, the development of enzymatic methods for amide bond formation offers a highly sustainable route. Lipases, for instance, can catalyze the amidation of carboxylic acids with amines under mild conditions, often in green solvents. google.com While specific enzymatic routes to this compound are yet to be reported, the potential for enzymatic synthesis in this area is significant.

Optimization of Reaction Conditions and Yields

The efficient synthesis of amide-containing molecules like this compound hinges on the careful optimization of reaction parameters to maximize yield and purity. The formation of the central amide bond is a critical step, and its success is influenced by factors including the choice of solvent, base, catalyst, and reaction time.

Research into the synthesis of related secondary amines and amides has demonstrated the profound impact of these variables. For instance, in the N-alkylation of primary benzylamines, a common precursor step, the selection of the base is paramount. Studies have shown that cesium carbonate can be a highly effective base for promoting direct mono-N-alkylation, outperforming other inorganic bases like potassium carbonate or sodium hydride, which may lead to lower yields or the formation of undesired tertiary amine byproducts. researchgate.net The choice of solvent is also critical; polar aprotic solvents such as N,N-dimethylformamide (DMF) are frequently employed to facilitate these reactions. researchgate.net

More advanced catalytic systems are being developed to promote amide bond formation with high atom economy, which is particularly relevant for industrial-scale synthesis. A cooperative catalysis system using 1,4-diazabicyclo[2.2.2]octane (DABCO) and iron(III) oxide (Fe₃O₄) has been shown to be effective for the N-methyl amidation of various carboxylic acids. nih.gov This approach avoids the need for pre-activation of the carboxylic acid, a common requirement in traditional amide synthesis, thereby reducing waste. nih.gov Optimization of such a system involves screening different catalysts and additives to find the ideal combination for the specific substrates involved. nih.gov

The table below illustrates a typical optimization process for a related N-alkylation reaction, showing how yield is affected by changes in the base and reaction time.

| Entry | Base | Time (h) | Yield (%) |

| 1 | Cs₂CO₃ | 24 | 98 |

| 2 | Cs₂CO₃ | 12 | 85 |

| 3 | K₂CO₃ | 24 | 45 |

| 4 | Na₂CO₃ | 24 | 30 |

| 5 | NaH | 24 | 52 |

| Data derived from a representative N-alkylation reaction for the synthesis of secondary N-alkylbenzylamines. researchgate.net |

Precursor and Building Block Considerations in Synthesis

The rational design of a synthetic route to this compound relies on the availability and reactivity of its core structural components: a substituted benzylamine and a piperazine derivative.

The benzylamine moiety serves as a foundational building block for the target molecule. Historically, benzylamines have been synthesized through methods like the reductive amination of carbonyl compounds or substitution reactions involving benzylic halides. nih.gov Modern synthetic chemistry offers more direct and versatile approaches.

One such method is the copper-catalyzed carboamination of styrenes, a three-component reaction that couples an alkene, an amine derivative, and an alkyl radical source to directly assemble secondary benzylamines. nih.gov Another advanced strategy involves the asymmetric aza-Friedel–Crafts reaction, which can produce chiral benzylamines in high yields and with excellent enantioselectivity by reacting phenols with N-sulfonyl aldimines in the presence of a copper catalyst. nih.gov

For precursors that contain multiple amine groups, such as 2-aminobenzylamine, chemoselectivity becomes a significant challenge. The goal is to selectively functionalize one amino group while leaving the other untouched. Achieving high yields in the mono-arylation of such diamines often requires careful control of stoichiometry and reaction conditions to prevent side reactions. beilstein-journals.org Direct oxidative amidation, using systems like iodine and tert-butyl hydroperoxide (TBHP), represents another pathway to form the benzamide structure directly from a benzylamine precursor. researchgate.net

Once obtained, 1-methylpiperazine (B117243) is used in amide bond formation. A common method involves reacting it with a benzoyl chloride derivative. researchgate.net It is important to note that commercial 1-methylpiperazine can contain piperazine as an impurity, which can lead to the formation of undesired side products in certain reaction systems, such as those mediated by zinc(II). rsc.org

Alternative strategies for creating substituted piperazines involve the ring-opening of 1,4-diazabicyclo[2.2.2]octane (DABCO). rsc.orgrsc.org This method uses various reagents, including alkyl and aryl halides, to cleave the C-N bonds of DABCO, which can then be functionalized to produce a wide array of piperazine derivatives suitable for integration into the final target molecule. rsc.orgrsc.org The synthesis of novel piperazine-dihydrofuran compounds has been achieved through radical cyclizations, demonstrating the versatility of piperazine derivatives in forming complex heterocyclic structures. nih.gov

Chemical Reactivity, Transformation Pathways, and Derivatization Strategies

Strategic Chemical Transformations of the Benzylamine (B48309) Moiety

The benzylamine portion of the molecule, with its primary amine, is a key site for a variety of chemical transformations.

Alkylation and Acylation Reactions

The primary amine of the benzylamine moiety is nucleophilic and readily undergoes alkylation and acylation reactions.

Alkylation: The nitrogen atom can be alkylated using alkyl halides or through reductive amination. Chelation-assisted C-H alkylation of benzylamine derivatives has also been reported, offering a pathway to more complex structures. elsevierpure.comnih.gov Rhodium-catalyzed C-H alkylation with unactivated alkenes, for instance, provides a method for direct functionalization. bohrium.comrsc.org Mono-alkylation of the primary amine can be achieved, but dialkylation is also possible, leading to secondary and tertiary amines, respectively. To control the degree of alkylation, especially in molecules with multiple amine sites like piperazine (B1678402), protective group strategies are often employed. researchgate.net

Acylation: The benzylamine can be acylated by reacting with acyl chlorides, acid anhydrides, or mixed anhydrides to form amides. ambeed.comresearchgate.net This reaction is typically high-yielding and can be used to introduce a wide variety of functional groups. For example, acylation with mixed anhydrides generated from cyclopropanols and phenyliodine(III) dicarboxylates has been demonstrated. researchgate.net

Table 1: Representative Alkylation and Acylation Reactions of the Benzylamine Moiety

| Reaction Type | Reagent Example | Product Type |

| Alkylation | Alkyl Halide (e.g., CH₃I) | Secondary or Tertiary Benzylamine |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Benzylamine |

| Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acylbenzylamine (Amide) |

| Acylation | Acid Anhydride (e.g., (CH₃CO)₂O) | N-Acylbenzylamine (Amide) |

Amine-Mediated Nucleophilic Additions

The primary amine of the benzylamine acts as a potent nucleophile in addition reactions to electrophilic double bonds. acs.orgkoreascience.kr These reactions, often Michael additions, are fundamental in constructing more complex molecular frameworks.

Studies on the nucleophilic addition of benzylamines to various activated alkenes, such as benzylidenemalononitriles, α-phenyl-β-thiophenylacrylonitriles, and α-cyano-β-phenylacrylamides, have been conducted in solvents like acetonitrile (B52724). acs.orgkoreascience.kr The mechanism of these reactions can vary, sometimes proceeding in a single step through a four-membered cyclic transition state where C-N bond formation and proton transfer occur concurrently. koreascience.krscispace.com The solvent can play a crucial role; for instance, the mechanism of amine addition to benzylidenemalononitrile (B1330407) in acetonitrile is notably different from that in water. acs.org

Table 2: Examples of Amine-Mediated Nucleophilic Additions

| Electrophilic Substrate | Reaction Type | Key Mechanistic Feature | Reference |

| Benzylidenemalononitrile | Michael Addition | Concerted, four-center cyclic transition state in acetonitrile | acs.org |

| α-Phenyl-β-thiophenylacrylonitrile | Michael Addition | Single step, four-membered cyclic transition state | |

| α-Cyano-β-phenylacrylamide | Michael Addition | Single step, four-membered cyclic transition state | koreascience.kr |

| α-Methylene-γ-butyrolactone | Michael Addition | Highly stereoselective β-aminolactone formation | researchgate.net |

Oxidation and Reduction Pathways

Oxidation: The benzylamine moiety can be subject to oxidation. Oxidative debenzylation of N-benzyl amides can be achieved under mild conditions. organic-chemistry.org The tertiary amine within the N-methylpiperazine ring is also susceptible to oxidation, typically forming an N-oxide. scirp.orggoogle.com The oxidation of piperazines by reagents like bromamine-T in an acidic medium has been studied kinetically, showing a first-order dependence on both the oxidant and the piperazine concentration. scirp.org The formation of N-oxides can be a significant metabolic pathway for piperazine-containing compounds. google.com

Reduction: While the benzylamine itself is generally stable to reduction, the amide carbonyl within the molecule can be reduced. Reagents like lithium aluminum hydride or other strong hydride donors can reduce amides to the corresponding amines. google.com Indirect reductive amination of aromatic aldehydes using aqueous ammonia (B1221849) can lead to hydrobenzamides, which upon reduction with sodium borohydride, can yield a mixture of primary and secondary benzylamines. ias.ac.in The synthesis of benzylamines can also be achieved through the reduction of benzyl (B1604629) cyanide. wikipedia.org

Reactions and Modifications at the Piperazine Carbonyl Moiety

The amide bond within the 4-methylpiperazine carbonyl group presents another site for chemical modification, primarily through hydrolysis or activation followed by nucleophilic attack.

Carbonyl Activation and Nucleophilic Additions

The amide carbonyl is relatively unreactive towards nucleophiles compared to ketones or aldehydes. However, its reactivity can be enhanced through activation. While direct nucleophilic addition is challenging, the amide can participate in reactions following activation. The synthesis of piperazine amides often involves the use of coupling agents like EDC·HCl and DMAP, which activate a carboxylic acid for attack by the piperazine nitrogen. acgpubs.org

In a related context, zinc(II) has been shown to mediate the formation of amidines from the nucleophilic addition of piperazine derivatives to nitriles. rsc.org While this is not a direct reaction at the carbonyl, it highlights the reactivity of the piperazine nitrogens which are in electronic communication with the carbonyl group.

Amide Bond Hydrolysis and Formation in Complex Systems

Amide Bond Hydrolysis: The amide bond in the piperazine carbonyl moiety can be cleaved under hydrolytic conditions, typically by heating in the presence of strong acid or base. researchgate.net This reaction regenerates the parent carboxylic acid (4-(aminomethyl)benzoic acid) and N-methylpiperazine. The metabolic hydrolysis of aromatic amides is a known pathway in biological systems and is often mediated by carboxylesterase enzymes. nih.gov Studies have shown that the efficiency of amide hydrolysis can vary significantly between different in vitro systems and species. nih.gov

Amide Bond Formation: The formation of piperazine amides is a common synthetic transformation. acgpubs.orgnih.gov This is typically achieved by reacting a piperazine with an activated carboxylic acid derivative, such as an acyl chloride, or by using peptide coupling reagents. acgpubs.orgnih.gov These methods are crucial for the synthesis of complex molecules containing the piperazinyl amide scaffold. nih.gov

Table 3: Summary of Reactivity at the Piperazine Carbonyl Moiety

| Reaction Type | Conditions/Reagents | Product(s) |

| Amide Bond Hydrolysis | Strong Acid or Base, Heat | 4-(Aminomethyl)benzoic acid + N-Methylpiperazine |

| Amide Bond Formation | Carboxylic Acid + Coupling Agents (e.g., EDCl, HOBt) + Piperazine | Piperazine Amide |

Advanced Derivatization for Enhanced Analytical Methodologies

No information is available in the scientific literature regarding the use of 4-(4-Methylpiperazinocarbonyl)benzylamine as a derivatization reagent for carboxylic acids. While other piperazine-containing compounds have been explored for this purpose, specific data for the title compound is absent.

There is no published research detailing the use of this compound for improving the chromatographic separation of analytes.

No studies were found that investigate the application of this compound in strategies to enhance mass spectrometric detection.

Applications As a Core Synthetic Intermediate and Building Block in Advanced Chemistry

Utilization in Materials Science Research (Focus on Chemical Design)

Incorporation into Polymeric Structures

The primary amine of 4-(4-Methylpiperazinocarbonyl)benzylamine allows it to serve as a monomer in step-growth polymerization. libretexts.orgyoutube.comyoutube.com This type of polymerization proceeds by the reaction between molecules with reactive end groups. youtube.comyoutube.com The benzylamine (B48309) functionality can react with various comonomers to form a range of polymer classes.

Key potential polymerization reactions include:

Polyamides: Reaction with dicarboxylic acids or their more reactive derivatives, such as diacyl chlorides, would lead to the formation of polyamides. The piperazine-containing side chain would be regularly spaced along the polymer backbone, significantly influencing the polymer's properties. Piperazine (B1678402) itself is a known component in specialty polyamides, where it can lower the glass transition temperature and crystallinity. researchgate.net

Polyimides: Condensation with dianhydrides would form polyimides, a class of high-performance polymers known for their thermal stability. The bulky side group would likely affect chain packing and solubility.

Polyureas: Reaction with diisocyanates would yield polyureas. The pendant piperazine group could offer sites for hydrogen bonding or other secondary interactions, affecting the material's mechanical properties.

The incorporation of this specific building block is anticipated to modify the characteristics of the resulting polymers. The large, polar 4-methylpiperazinocarbonyl group would likely disrupt chain packing, potentially increasing solubility in organic solvents and lowering the melting point compared to analogous polymers made from simpler amines like benzylamine. Furthermore, the tertiary amine of the piperazine ring could act as a proton acceptor, influencing the polymer's behavior in acidic environments or its ability to coordinate with metal ions.

Table 1: Potential Polymerization Reactions

| Polymer Class | Comonomer Type | Resulting Linkage | Potential Polymer Backbone |

|---|---|---|---|

| Polyamide | Dicarboxylic Acid / Diacyl Chloride | Amide | -[NH-CH₂-Ar-C(O)-Pip(Me)-C(O)-R-C(O)]n- |

| Polyimide | Dianhydride | Imide | Complex imide structure with pendant groups |

| Polyurea | Diisocyanate | Urea | -[NH-CH₂-Ar-C(O)-Pip(Me)-NH-C(O)-NH-R-NH-C(O)]n- |

Ar represents the benzene (B151609) ring, and Pip(Me) represents the N-methylpiperazine moiety.

Role in Surface Modification Chemistry

Surface modification is a critical process for tailoring the properties of materials for specific applications, such as improving biocompatibility or corrosion resistance. mdpi.com Amine-functional molecules are widely used for this purpose due to the reactivity of the amine group, which can form strong covalent or electrostatic bonds with a variety of surfaces. mdpi.comcd-bioparticles.com

The primary amine of this compound makes it an excellent candidate for grafting onto material surfaces to alter their chemical and physical properties. researchgate.net This functionalization can be achieved through several established chemical pathways:

Reaction with Oxide Surfaces: Surfaces like silica, titanium dioxide, or other metal oxides are often rich in hydroxyl (-OH) groups. These can be first treated with silane (B1218182) coupling agents, such as (3-aminopropyl)triethoxysilane (APTES), or agents that introduce epoxy or isocyanate groups. mdpi.comiu.edu The benzylamine can then react with these activated surfaces to form a stable, covalently bound monolayer.

Attachment to Polymer Surfaces: Polymer surfaces containing reactive groups like carboxylic acids, epoxides, or acid chlorides can be readily modified. The benzylamine can form amide or other stable bonds, effectively tethering the 4-methylpiperazinocarbonyl moiety to the surface.

Secondary Functionalization: The attached molecule imparts new properties to the surface. The piperazine group can alter surface wettability, introduce basic sites capable of interacting with acidic species, or act as a chelating agent for metal ions. This is a common strategy to enhance the functionality of materials for applications ranging from water treatment to biomedical devices. mdpi.comnih.govnih.gov

The process of attaching amine-containing molecules can be achieved through a "two-step" method where the surface is first activated and then exposed to the amine. cd-bioparticles.com The resulting modified surface would present the bulky and polar piperazine carboxamide group to the surrounding environment, fundamentally changing the interfacial properties of the original material.

Table 2: Potential Surface Modification Schemes

| Substrate Material | Surface Activation Method | Reactive Group on Surface | Covalent Bond Formed |

|---|---|---|---|

| Silicon Wafer (SiO₂) | Treatment with epoxy-silane | Epoxide | C-N bond (amine opening of epoxide) |

| Carboxylated Polymer | Activation with EDC/NHS | Activated Ester | Amide |

| Metal Surface | Coating with polymer bearing N-hydroxysuccinimide esters | Activated Ester | Amide |

EDC/NHS represents a common carbodiimide (B86325) coupling chemistry.

Advanced Spectroscopic and Structural Elucidation Methodologies

Comprehensive Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is essential for the comprehensive characterization of 4-(4-Methylpiperazinocarbonyl)benzylamine, with each technique offering unique insights into the molecule's structure and purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). For this compound, the expected NMR spectra would exhibit characteristic signals corresponding to its distinct structural fragments: the benzylamine (B48309) moiety, the carbonyl group, and the N-methylpiperazine ring.

In the ¹H NMR spectrum, the aromatic protons of the benzene (B151609) ring would typically appear as a set of multiplets in the downfield region (approximately 7.2-7.5 ppm). The benzylic protons (-CH₂-NH₂) would give rise to a singlet or a narrowly coupled multiplet, while the protons of the piperazine (B1678402) ring would be observed as a series of complex multiplets in the aliphatic region. The N-methyl group protons would present as a sharp singlet.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide linkage is expected to resonate at a characteristic downfield chemical shift (around 165-175 ppm). The aromatic carbons would appear in the 120-140 ppm range, while the aliphatic carbons of the piperazine ring and the N-methyl group would be found in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2 - 7.5 (m) | 127 - 130 |

| Benzyl (B1604629) CH₂ | ~3.8 (s) | ~45 |

| Piperazine CH₂ (adjacent to N-CO) | ~3.5 - 3.7 (m) | ~45 - 50 |

| Piperazine CH₂ (adjacent to N-CH₃) | ~2.3 - 2.5 (m) | ~55 |

| N-CH₃ | ~2.2 (s) | ~46 |

| Carbonyl C=O | - | ~170 |

| Aromatic C (quaternary) | - | ~135 - 140 |

s = singlet, m = multiplet

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups.

A prominent and strong absorption band is expected in the region of 1630-1680 cm⁻¹ due to the C=O stretching vibration of the tertiary amide group. The N-H stretching vibrations of the primary amine group in the benzylamine moiety would likely appear as two distinct bands in the 3300-3500 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperazine and benzyl groups would be observed just below 3000 cm⁻¹. Additionally, C-N stretching vibrations for the amine and amide groups would be present in the fingerprint region (typically 1000-1350 cm⁻¹).

Table 2: Characteristic FT-IR Absorption Bands for this compound (Note: These are typical frequency ranges and the exact position and intensity of the bands can be influenced by the molecular environment and sample preparation.)

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (N-H) | Stretching | 3300 - 3500 (two bands) |

| Tertiary Amide (C=O) | Stretching | 1630 - 1680 (strong) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| C-N | Stretching | 1000 - 1350 |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is often used to assess purity and concentration. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the benzenoid system. Aromatic compounds typically exhibit two main absorption bands: a strong absorption band (the E-band) at shorter wavelengths (around 200-220 nm) and a weaker absorption band (the B-band) at longer wavelengths (around 250-270 nm) due to π → π* transitions. The presence of the carbonyl group conjugated with the benzene ring can influence the position and intensity of these bands. The UV-Vis spectrum of benzylamine, a core component of the target molecule, shows absorption maxima at approximately 206 nm and 256 nm. sielc.comnist.gov Similar absorption patterns would be anticipated for this compound.

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for the accurate determination of the molecular weight and elemental composition of a compound. For this compound (C₁₃H₁₉N₃O), HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous confirmation of its molecular formula. The high resolution of this technique enables the differentiation between compounds with the same nominal mass but different elemental compositions. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity of the different fragments of the molecule.

Crystallographic Studies for Solid-State Structural Analysis

While spectroscopic methods provide information about the connectivity and functional groups, crystallographic techniques offer a definitive three-dimensional picture of the molecule in the solid state.

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a crystalline compound. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, as well as information about the packing of molecules in the crystal lattice and intermolecular interactions such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction study would definitively confirm the connectivity of the atoms and provide detailed geometric parameters. It would reveal the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the benzylamine and N-methylpiperazine moieties. Furthermore, this analysis would elucidate the nature of any intermolecular hydrogen bonds involving the primary amine group and the carbonyl oxygen, which are crucial in understanding the solid-state packing and physical properties of the compound. While no specific crystal structure for the title compound is publicly available, studies on similar molecules, such as 4-[(benzylamino)carbonyl]-1-methylpyridinium bromide, demonstrate the power of this technique in detailing molecular geometry and intermolecular interactions. nih.govnih.gov

Table 3: Key Structural Parameters Obtainable from Single-Crystal X-ray Diffraction (Note: This table illustrates the type of data obtained from this technique; specific values are not available for the title compound.)

| Parameter | Information Provided |

| Crystal System & Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions and angles of the repeating unit in the crystal |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between three connected atoms |

| Torsion Angles | Dihedral angles defining the conformation of the molecule |

| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, and π-π stacking |

Analysis of Hydrogen Bonding and Supramolecular Interactions in Derivatives

The supramolecular assembly of derivatives of this compound is significantly influenced by a network of hydrogen bonds and other non-covalent interactions. These interactions dictate the crystal packing and can influence the physicochemical properties of the compounds. Detailed crystallographic studies of closely related structures reveal recurring hydrogen bonding motifs and the presence of weaker, yet significant, supramolecular interactions.

In derivatives containing a carboxylic acid functional group, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a notable supramolecular feature is the formation of hydrogen-bonded dimers. researchgate.net These dimers are typically formed through strong O—H⋯O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. researchgate.net This interaction is a robust and common motif in the crystal engineering of carboxylic acids.

For instance, in the crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, two crystallographically independent molecules are linked by a pair of O—H⋯O hydrogen bonds, creating a dimer with a graph-set notation of R2²(8). researchgate.net These dimeric units are further interconnected by weak C—H⋯O hydrogen bonds, which extend the structure into zigzag chains. researchgate.net The piperazine ring and the benzene ring in these derivatives are often not coplanar, with dihedral angles in the range of 30 degrees observed. researchgate.net

Derivatives where the benzylamine moiety is modified, for example in salts of 4-[(benzylamino)carbonyl]-1-methylpyridinium, exhibit a different set of primary hydrogen bonding interactions. In the bromide salt of this cation, N—H⋯Br hydrogen bonds are the primary interaction linking the cations and anions. nih.gov The formation of these hydrogen bonds is a key factor in the stabilization of the crystal lattice.

In salts containing the 4-(4-nitrophenyl)piperazin-1-ium cation, a combination of O—H⋯O, N—H⋯O, and C—H⋯O hydrogen bonds can lead to the formation of extensive two-dimensional sheets or even complex three-dimensional networks. nih.gov The presence of water molecules in the crystal lattice, as seen in hydrated derivatives like 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, can introduce additional hydrogen bonding opportunities, leading to one-dimensional supramolecular networks stabilized by interactions between the parent molecule and water. unimi.it Similarly, salts of 4-(4-methoxyphenyl)piperazin-1-ium demonstrate complex sheet structures arising from a combination of O—H⋯O, N—H⋯O, C—H⋯O, and C—H⋯π(arene) hydrogen bonds. nih.gov

The following interactive data tables summarize the typical hydrogen bonding geometries observed in derivatives structurally related to this compound.

Table 1: Hydrogen Bond Geometries in a Benzoic Acid Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference |

| O—H···O | - | - | - | - | researchgate.net |

| C—H···O | - | - | - | - | researchgate.net |

| Specific bond lengths and angles were not provided in the source. |

Table 2: Hydrogen Bond Geometries in a Pyridinium Bromide Salt

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Reference |

| N—H···Br | - | - | - | - | nih.gov |

| C—H···Br | - | - | - | - | nih.gov |

| Specific bond lengths and angles were not provided in the source. |

Computational and Theoretical Investigations of 4 4 Methylpiperazinocarbonyl Benzylamine

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in predicting the electronic structure and related properties of molecules with a high degree of accuracy. These methods, rooted in the principles of quantum mechanics, can model molecular orbitals, electron density distribution, and the energetic landscape of chemical reactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. By calculating the electron density, DFT methods can determine the optimized geometry of a molecule, representing its most stable three-dimensional arrangement. For 4-(4-Methylpiperazinocarbonyl)benzylamine, a DFT study, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would yield crucial information about its bond lengths, bond angles, and dihedral angles. epstem.net

Below is a hypothetical table of optimized geometric parameters for this compound, as would be obtained from a DFT calculation.

Table 1: Hypothetical Optimized Geometric Parameters for this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.24 Å |

| C-N (amide) | 1.35 Å | |

| C-N (piperazine) | 1.47 Å | |

| N-CH3 | 1.46 Å | |

| Bond Angle | O=C-N (amide) | 122.5° |

| C-N-C (piperazine) | 110.8° |

Note: The data in this table is hypothetical and for illustrative purposes.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). youtube.comyoutube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests higher reactivity.

For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is likely to be localized on the electron-rich regions, such as the nitrogen atoms of the piperazine (B1678402) ring and the benzylamine (B48309) group. Conversely, the LUMO would be expected to be centered on the carbonyl group and the aromatic ring, which are more electron-deficient. This distribution highlights the potential sites for nucleophilic and electrophilic attack.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -0.89 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Modeling and Simulation of Reactivity and Interactions

Beyond static electronic structure calculations, molecular modeling and simulation techniques allow for the exploration of dynamic processes and intermolecular interactions. These methods are invaluable for understanding how this compound might behave in a more complex environment.

The piperazine ring is a flexible six-membered heterocycle that can adopt several conformations, with the chair form being the most stable. nih.govnih.gov However, boat and twist-boat conformations are also possible and can be populated depending on the substituents and the environment. A conformational analysis of this compound would systematically explore the potential energy surface of the piperazine ring.

Table 3: Hypothetical Relative Energies of Piperazine Ring Conformations in this compound

| Conformation | Substituent Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| Chair | Equatorial | 0.00 |

| Chair | Axial | 2.5 |

| Boat | - | 5.8 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. nih.govarabjchem.org In the context of this compound, docking studies could be employed to investigate its potential interactions with specific synthetic targets or reagents. nih.gov For instance, if this molecule were being considered as a building block in a larger synthesis, docking could help predict how it might orient itself within the active site of a catalyst or how it might interact with another reactant.

The process involves generating a multitude of possible binding poses and scoring them based on their energetic favorability. A successful docking study can provide a detailed picture of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. This information is invaluable for designing more efficient synthetic routes or for understanding the mechanism of a particular reaction. Docking studies have been successfully used to understand the interactions of piperazine-containing compounds with various enzymes. nih.gov

Table 4: Hypothetical Docking Results for this compound with a Generic Catalytic Pocket

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -7.8 |

| Number of Hydrogen Bonds | 2 |

| Interacting Residues | Amino Acid 1, Amino Acid 2 |

Note: The data in this table is hypothetical and for illustrative purposes.

Future Research Directions and Emerging Synthetic Innovations

Development of Novel Stereoselective Synthesis Routes

The structure of 4-(4-Methylpiperazinocarbonyl)benzylamine does not inherently possess a chiral center. However, the introduction of chirality can be envisaged through several synthetic modifications, opening pathways to new chemical entities with potentially unique biological activities or catalytic properties.

Future research could focus on the asymmetric synthesis of derivatives of this compound. One potential strategy involves the asymmetric reduction of a precursor imine, which could be synthesized from 4-(4-methylpiperazine-1-carbonyl)benzaldehyde. This aldehyde can be prepared from 4-formylbenzoic acid and N-methylpiperazine. The subsequent reductive amination of this aldehyde with a chiral amine or the use of a chiral reducing agent could yield enantiomerically enriched products.

Another approach could involve the use of chiral building blocks. For instance, starting with a chiral derivative of piperazine (B1678402) or a stereochemically defined benzylamine (B48309) precursor would embed chirality into the final molecule. The development of such stereoselective routes is crucial for accessing single-enantiomer compounds, which is often a prerequisite for pharmacological studies and applications in asymmetric catalysis.

Exploration of Catalytic Applications as a Ligand

Piperazine and its derivatives are well-regarded for their ability to act as ligands in coordination chemistry, forming stable complexes with a variety of transition metals. nih.gov These complexes have found applications in catalysis and the development of metal-organic frameworks (MOFs). nih.gov The nitrogen atoms of the piperazine ring and the amide functionality in this compound provide potential coordination sites for metal ions.

Future investigations could explore the synthesis of metal complexes of this compound and evaluate their catalytic activity. The piperazine moiety can bind to one or two metal centers, potentially leading to the formation of both monometallic and bimetallic complexes. The nature of the benzylamine "tail" could also influence the steric and electronic properties of the resulting catalyst, offering a tuneable scaffold for various chemical transformations. For example, zinc(II) complexes with piperazine derivatives have shown catalytic activity in the formation of amidines from nitriles and amines. rsc.org Research into the catalytic applications of this compound complexes could uncover new catalysts for reactions such as cross-coupling, hydrogenation, or oxidation.

The synthesis of N-arylpiperazines is often achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann-Goldberg reactions, highlighting the interaction of piperazine moieties with catalytic metal centers. nih.govnih.gov

| Potential Catalytic Application | Metal Center | Rationale |

| Cross-Coupling Reactions | Palladium, Nickel, Copper | Piperazine ligands are known to be effective in these transformations. |

| Hydrogenation | Rhodium, Ruthenium | The chiral environment could be tuned for asymmetric hydrogenation. |

| Polymerization | Zinc | Zinc catalysts are used in ring-opening polymerization reactions. rsc.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

Modern pharmaceutical and chemical research heavily relies on high-throughput synthesis and process optimization, where flow chemistry and automated synthesis platforms play a pivotal role. nih.govresearchgate.net The synthesis of this compound, which involves an amide bond formation, is highly amenable to these technologies.

The core reaction, the coupling of a carboxylic acid (or its activated derivative) with an amine, is a well-established transformation in both batch and flow synthesis. nih.govrsc.org Automated parallel synthesis platforms can be employed to rapidly generate libraries of analogues of this compound by varying the amine and carboxylic acid components. researchgate.net This would facilitate structure-activity relationship (SAR) studies.

Q & A

Q. What are the key considerations for synthesizing 4-(4-Methylpiperazinocarbonyl)benzylamine with high purity?

To achieve high purity, prioritize reaction conditions (e.g., solvent polarity, temperature) and reagent selection. For example, nucleophilic substitution reactions may require anhydrous conditions to prevent hydrolysis of intermediates . Purification techniques like column chromatography or recrystallization (as used in related piperazine derivatives) are critical, with yields optimized via stepwise monitoring (e.g., TLC or HPLC) . Characterization should combine NMR (¹H/¹³C) to confirm functional groups and LC-MS for molecular weight validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Q. How does the methylpiperazine moiety influence the compound’s solubility and stability?

The methylpiperazine group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) due to its basicity, while the benzylamine backbone contributes to stability in acidic conditions. Solubility can be quantified via shake-flask methods, and stability assessed through accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound in nucleophilic substitutions?

Density Functional Theory (DFT) calculates electron density maps to identify electrophilic centers (e.g., carbonyl carbon) and predict regioselectivity. For example, ReactIR spectroscopy paired with DFT has been used to distinguish 1,2- vs. 1,4-addition pathways in benzylamine derivatives, guiding solvent and catalyst selection .

Q. What strategies resolve contradictions in biological activity data across assay conditions?

- Assay Replication : Test under varied pH, temperature, and ionic strength to identify condition-dependent activity .

- Target-Specific Profiling : Use enzyme inhibition assays (e.g., human carbonic anhydrase) to isolate mechanisms from off-target effects .

- Structural Analog Comparison : Compare with analogs like 4-(4-Ethylpiperazin-1-ylmethyl)benzylamine to assess substituent effects on bioactivity .

Q. What structural modifications improve target binding affinity in analogs?

- Piperazine Substitution : Replacing methyl with ethyl or fluorophenyl groups alters steric and electronic interactions, as seen in CYP5122A1 inhibitors .

- Benzylamine Functionalization : Introducing electron-withdrawing groups (e.g., nitro) enhances electrophilicity, improving covalent binding kinetics .

Methodological Tables

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.